molecular formula C14H15N3O3S B2442976 N-(3-methoxyphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide CAS No. 898421-63-1

N-(3-methoxyphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Cat. No. B2442976
CAS RN: 898421-63-1
M. Wt: 305.35
InChI Key: QWSJLLCHKVMTLP-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'compound A' and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-Inflammatory and Analgesic Agents : A study detailed the synthesis of novel compounds derived from visnaginone and khellinone, including derivatives structurally similar to the queried compound. These synthesized compounds were evaluated for their anti-inflammatory and analgesic activities, showing promising results as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

  • Anticancer Activity : Another study focused on the design and synthesis of certain acetamide derivatives, including those with a pyrimidin-4-yl moiety, to explore their in vitro cytotoxic activity against cancer cell lines. One of the compounds showed significant growth inhibition against several cancer cell lines, highlighting the potential anticancer applications of such chemical structures (Al-Sanea et al., 2020).

Synthesis and Chemical Reactivity

  • Green Synthesis of Derivatives : Research into the green synthesis of related compounds, such as N-(3-Amino-4-methoxyphenyl)acetamide, has been conducted to improve the eco-friendliness of synthetic processes. One study developed a novel catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, showcasing an environmentally friendly approach to synthesizing such compounds (Zhang Qun-feng, 2008).

  • Antimicrobial Agents : A series of acetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Some of the compounds, including those with a 3-methoxyphenyl moiety, exhibited promising antibacterial and antifungal properties, suggesting their potential use as antimicrobial agents (Debnath & Ganguly, 2015).

Mechanistic Studies and Pharmaceutical Intermediates

  • In Vitro Studies and Pharmacokinetics : Detailed in vitro studies and pharmacokinetic analyses have been conducted on thiouracil derivatives similar to the queried compound, exploring their metabolism and potential as pharmaceutical intermediates. Such studies provide insights into the biotransformation and disposition of these compounds, aiding in the development of new therapeutic agents (Dong et al., 2016).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-7-15-14(19)17-13(9)21-8-12(18)16-10-4-3-5-11(6-10)20-2/h3-7H,8H2,1-2H3,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSJLLCHKVMTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N=C1)SCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

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